Hydrogen Bond Donor (HBD) Capacity: 5-Phenyl vs. 1-Phenyl Pyrrolidin-3-one
5-Phenylpyrrolidin-3-one possesses a secondary amine (NH), providing one hydrogen bond donor (HBD), whereas its N-phenyl analog, 1-phenylpyrrolidin-3-one, is a tertiary amine with zero HBD count [1]. This difference is critical in biological contexts where hydrogen bonding to target proteins influences binding affinity and selectivity. In fragment-based drug discovery, a single HBD can significantly improve ligand efficiency and provide a directional interaction for hit expansion [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 1-Phenylpyrrolidin-3-one: 0 HBD |
| Quantified Difference | 1 vs. 0 HBD |
| Conditions | Computed by PubChem (Cactvs 3.4.8.18) |
Why This Matters
For medicinal chemists selecting a fragment or scaffold, the presence of a single, directional HBD in 5-phenylpyrrolidin-3-one can be the decisive factor for achieving target engagement, whereas the N-phenyl analog lacking this feature may miss key interactions.
- [1] PubChem. (2026). 5-Phenylpyrrolidin-3-one (CID 69549303) and 1-Phenylpyrrolidin-3-one (CID 6303674) – Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-Phenylpyrrolidin-3-one (Compound Summary, CID 6303674). National Center for Biotechnology Information. View Source
